

Physicochemical properties of Carbaryl and its solubility

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Compound of Interest

Compound Name: Carbaryl

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An In-depth Technical Guide to the Physicochemical Properties and Solubility of **Carbaryl**

Introduction

Carbaryl, chemically known as 1-naphthyl N-methylcarbamate, is a broad-spectrum carbamate insecticide that has been extensively used in agriculture, forestry, and for residential pest control since its introduction in 1958.[1] Its efficacy is rooted in its ability to inhibit the acetylcholinesterase enzyme in insects, leading to nervous system disruption.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of **Carbaryl**'s physicochemical properties is paramount for evaluating its environmental fate, toxicokinetics, and for developing new formulations or analytical methods.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Carbaryl**, with a special focus on its solubility profile. All quantitative data is summarized in structured tables, and standard experimental methodologies are detailed.

Core Physicochemical Properties

Carbaryl is a white to gray crystalline solid at room temperature and is essentially odorless.[4] [5][6][7] Its stability is pH-dependent; it is stable under light and acidic conditions but hydrolyzes in alkaline environments.[5][8] The fundamental physicochemical properties of **Carbaryl** are summarized in Table 1.

Table 1: Physicochemical Properties of **Carbaryl**

Property	Value	Reference(s)
IUPAC Name	naphthalen-1-yl N-methylcarbamate	[4]
CAS Number	63-25-2	[4][9]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[4][9][10]
Molecular Weight	201.22 g/mol	[4][9]
Physical State	White to gray crystalline solid	[4][5][9]
Melting Point	142 - 146 °C (288 °F)	[4][9][10][11][12]
Boiling Point	Decomposes before boiling	[4][8][13]
Density / Specific Gravity	1.23 g/cm ³ at 20 °C	[9][11][13]
Vapor Pressure	<4.1 x 10 ⁻⁵ mmHg at 25 °C	[4][6][8]
pKa	12.02	[11]
Log K _{ow} (Octanol/Water Partition Coefficient)	2.36	[4][11]
Henry's Law Constant	2.8 x 10 ⁻⁹ atm·m ³ /mol at 25 °C	[4]

Solubility Profile

The solubility of **Carbaryl** is dictated by its molecular structure, which contains a large, non-polar naphthyl group and a more polar carbamate group.[9] This amphipathic nature results in low aqueous solubility and good solubility in most polar organic solvents.[4][5][9]

Water Solubility

Carbaryl is considered to have low to very poor solubility in water.[2][4][12] Its degradation in aquatic environments is significantly influenced by pH, temperature, and light.[14] Hydrolysis is slow in acidic water but rapid in neutral and alkaline conditions.[14][15] For instance, at 20°C, the half-life of **Carbaryl** is 10.5 days at pH 7, but only 1.8 days at pH 8.[14]

Solubility in Organic Solvents

Carbaryl is readily soluble in a range of polar organic solvents.^{[4][5]} This is a critical property for its formulation into various commercial insecticide products. A summary of its solubility in different solvents is presented in Table 2.

Table 2: Solubility of **Carbaryl** in Various Solvents

Solvent	Solubility (g/kg)	Temperature (°C)	Reference(s)
Water	0.11 g/L (110 mg/L)	22	^[4]
0.04 g/L (40 mg/L)	30	^[14]	
Dimethylformamide (DMF)	400 - 450	25	^[4]
Dimethyl Sulfoxide (DMSO)	400 - 450	25	^[4]
Acetone	200 - 300	25	^[4]
Cyclohexanone	200 - 250	25	^[4]
Isopropanol	100	25	^[4]
Xylene	100	25	^[4]

Experimental Protocols for Property Determination

The determination of physicochemical properties for chemicals like **Carbaryl** follows internationally accepted standard methods, primarily those outlined in the OECD Guidelines for the Testing of Chemicals.^{[16][17][18]} These guidelines ensure data consistency and reliability across different laboratories.^[16]

Water Solubility (OECD Guideline 105)

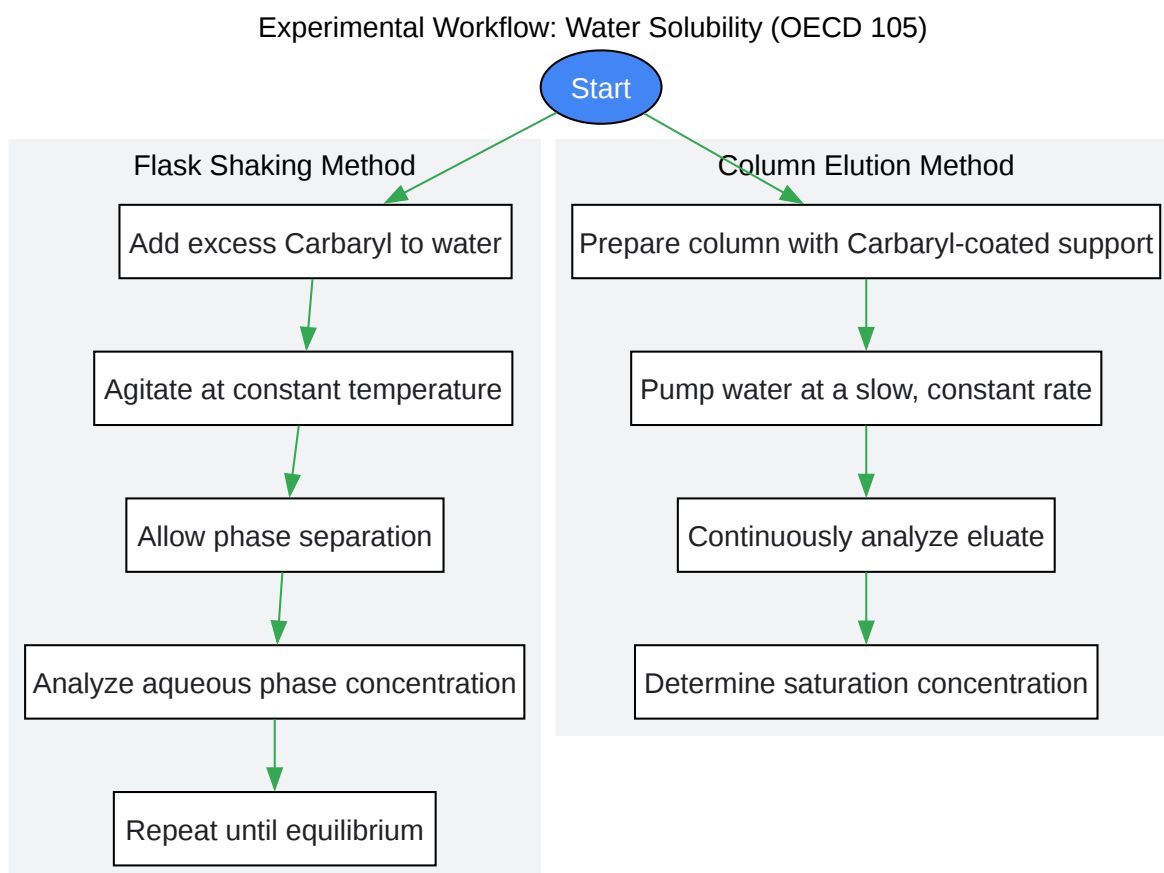
This guideline describes two primary methods for determining water solubility:

- **Flask Shaking Method:** A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous

solution is then determined by a suitable analytical method. This is repeated to ensure equilibrium has been established.

- **Column Elution Method:** A column is filled with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluted water is monitored continuously until it becomes constant, indicating saturation.

The workflow for these experimental determinations is visualized below.



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Workflow for determining water solubility.

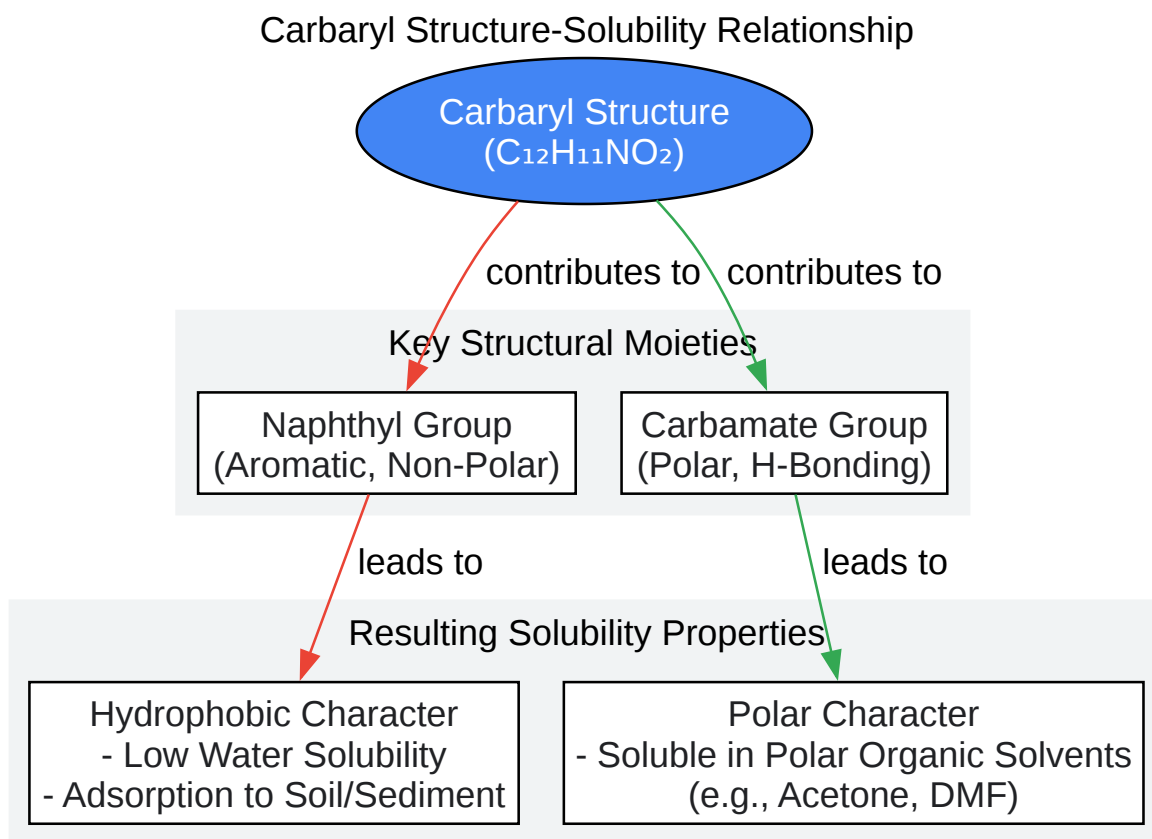
Octanol-Water Partition Coefficient (Log K_{ow}) (OECD Guideline 107 & 117)

The partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting environmental partitioning and bioaccumulation.

- **Shake Flask Method (OECD 107):** This is the traditional method. A solution of **Carbaryl** is prepared in either n-octanol or water. This solution is then mixed with a volume of the other immiscible solvent in a vessel. The mixture is shaken vigorously until equilibrium is achieved. The phases are then separated, and the concentration of **Carbaryl** in each phase is measured to calculate the partition coefficient.
- **HPLC Method (OECD 117):** This is a faster, instrumental method. It uses high-performance liquid chromatography (HPLC) on a reversed-phase column. The retention time of the test substance is measured and compared to the retention times of known reference compounds with established Log K_{ow} values. A calibration curve is used to determine the Log K_{ow} of the test substance from its retention time.

Structure-Solubility Relationship

The chemical structure of **Carbaryl** is the primary determinant of its solubility characteristics. The large, aromatic naphthyl ring system is hydrophobic (water-repelling), while the carbamate ester group provides a degree of polarity through its carbonyl and N-H groups, which can engage in hydrogen bonding. This duality governs its environmental behavior.



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Carbaryl's dual chemical nature and its solubility.

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